Ammonium thiocyanate

概要

説明

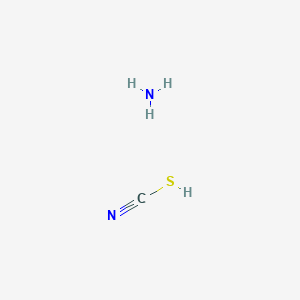

Ammonium thiocyanate is an inorganic compound with the chemical formula [NH4][SCN]. It is a colorless, hygroscopic crystalline solid that is highly soluble in water, ethanol, and acetone. This compound is commonly used in various industrial and laboratory applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: Ammonium thiocyanate can be synthesized by reacting carbon disulfide with aqueous ammonia. The reaction proceeds through the formation of ammonium dithiocarbamate as an intermediate, which upon heating, decomposes to this compound and hydrogen sulfide:

CS2+2NH3(aq)→[NH2−CS2]−[NH4]+→[NH4]+[SCN]−+H2S

生物活性

Ammonium thiocyanate (NH4SCN) is an inorganic compound that has garnered attention for its diverse biological activities. This article reviews its biological effects, mechanisms of action, and implications in various fields, including toxicology and pharmacology.

This compound is a white crystalline solid that is highly soluble in water. It dissociates into ammonium (NH4+) and thiocyanate (SCN−) ions in solution. The thiocyanate ion acts as a pseudohalide and a potent nucleophile, which allows it to participate in various chemical reactions, including those relevant to biological systems.

Toxicological Effects

This compound has been associated with toxicological effects, particularly in cases of poisoning. For instance, a case report documented a fatal incident involving a 54-year-old man who ingested a herbicide containing this compound. Symptoms included coma, metabolic acidosis, and cardiac arrest, with blood levels of thiocyanate reaching 750 mg/L . The predominant toxicity of thiocyanate has been highlighted in experimental studies, suggesting that it can interfere with metabolic processes and cause significant health issues.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit bacterial growth in soil while stimulating fungal activity at concentrations exceeding 250 μg g−1 . This dual effect suggests potential applications in agriculture as a biocide or fungicide.

Effects on Thyroid Function

Chronic exposure to this compound can impact thyroid function. The compound is known to interfere with iodine uptake by the thyroid gland, potentially leading to goiter and other thyroid-related disorders. Prolonged exposure may result in symptoms such as headaches, nausea, and weight loss due to its effects on metabolic processes .

Case Study: Herbicide Poisoning

A notable case involved a patient who experienced severe symptoms after exposure to Radoxone TL, a herbicide containing this compound. Despite aggressive treatment measures, the patient succumbed to complications arising from thiocyanate toxicity . This case underscores the importance of early diagnosis and treatment in instances of suspected poisoning.

Laboratory Studies

In laboratory settings, this compound has been used as a reagent for various chemical reactions. It has been utilized in the synthesis of radiolabeled compounds for medical imaging applications . The versatility of this compound as a nucleophile enhances its utility in organic synthesis and pharmaceutical development.

Summary of Biological Activities

科学的研究の応用

Agricultural Applications

Herbicide Production

Ammonium thiocyanate is commonly used in the formulation of herbicides. It enhances the efficacy of systemic herbicides like aminotriazole, as demonstrated in a case study of fatal poisoning due to Radoxone TL, a herbicide containing this compound. The study highlighted the compound's toxicity and its role in increasing herbicidal activity, emphasizing the need for early diagnosis in cases of poisoning .

Soil Fertility

In agricultural practices, this compound is utilized to improve soil fertility by providing essential nutrients and aiding in pest control. Its application can enhance crop yield while minimizing environmental impact.

Pharmaceutical Applications

Synthesis of Pharmaceuticals

this compound plays a crucial role as a reagent in organic synthesis, particularly in the production of pharmaceutical compounds. For instance, it has been employed in the redox relay-induced C-S radical cross-coupling strategy for site-selective thiocyanation of quinoxalinones, which is significant for developing new drugs .

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and antifungal activities. Studies have shown its potential as an analgesic and anti-inflammatory agent, contributing to its application in medicinal chemistry .

Materials Science Applications

Nanomaterials Development

this compound is pivotal in the development of advanced materials such as MoS₂ microflowers for supercapacitors. Its use enhances the electrochemical properties of these materials, demonstrating its importance in energy storage technologies .

Optoelectronic Devices

The compound is also used in assembling perovskite nanocrystals for optoelectronic applications. Its role in facilitating high-precision material assembly processes is vital for developing next-generation electronic devices .

Environmental Applications

Pollution Control

In environmental science, this compound has been explored for its ability to adsorb air pollutants. A study focused on bio-oil derived from Salvadora persica seeds highlighted its effectiveness in mitigating air pollution .

Water Treatment

this compound serves as a corrosion inhibitor in water treatment processes. Its application helps maintain water quality by preventing rust formation and enhancing the longevity of water systems .

Industrial Applications

Textile Industry

In textiles, this compound acts as an adjuvant in dyeing processes, improving color uptake on various fibers. This application underscores its significance in enhancing textile production efficiency .

Photography and Chemical Synthesis

The compound is utilized as a stabilizing agent in photography and as an intermediate in the synthesis of dyes and specialty chemicals. Its versatility makes it invaluable across multiple industrial sectors .

Data Table: Summary of Applications

Case Study 1: Herbicide Toxicity

A clinical report documented a case involving a 54-year-old man who experienced severe poisoning from a herbicide containing this compound. The report emphasized the compound's high toxicity and the critical need for rapid medical intervention upon exposure .

Case Study 2: Nanocrystal Assembly

Research demonstrated that this compound significantly improved the assembly process of CsPbX₃ nanocrystals into homostructures, showcasing its relevance in optoelectronic device fabrication .

化学反応の分析

Acid-Base Reactions

Ammonium thiocyanate reacts with alkali hydroxides to form corresponding thiocyanate salts:

This reaction highlights its weakly acidic nature due to the ammonium ion .

With acids , it releases toxic hydrogen cyanide (HCN) and hydrogen sulfide (H~2~S):

This reaction necessitates caution due to HCN's toxicity .

Thermal Decomposition and Isomerization

Heating induces structural changes:

| Temperature (°C) | Reaction | Product(s) | Reference |

|---|---|---|---|

| 140–150 | Isomerization | Thiourea (30.3% by weight at 150°C) | |

| 170–200 | Decomposition | NH~3~, H~2~S, CS~2~ |

At 200°C, decomposition leaves guanidinium thiocyanate as a residue .

Ferric Ion (Fe³⁺)

Thiocyanate anion reacts with Fe³⁺ to form a blood-red complex:

This reaction is used in colorimetric determination of iron .

Cobalt(II) Ion (Co²⁺)

This compound forms a stable blue complex with Co²⁺ in acetone:

The complex’s stability increases in acetone, enhancing analytical detection .

Nucleophilic Substitution Reactions

Thiocyanate ion (SCN⁻) acts as a nucleophile in organic synthesis:

Example Reaction with Benzyl Bromide

Under optimized conditions (90°C, 5 min), this reaction achieves >95% conversion to benzyl thiocyanate .

Synthetic Applications

-

α-Ketobromides : High-yield thiocyanation (e.g., phenacyl thiocyanates) .

-

Mannose triflate : Forms sugar thiocyanate derivatives for radiopharmaceuticals .

Reactions with Oxidizing Agents

This compound reacts violently with nitric acid and chlorates :

Such reactions necessitate strict safety protocols .

Photochemical Reactions

Solutions of this compound turn red under sunlight due to photolytic decomposition, likely involving free radical intermediates .

Electrochemical Behavior

In acidic environments (pH 3.0), NH~4~SCN increases hydrogen entry efficiency into steel by altering activation energies:

| Parameter | With NH~4~SCN | Without NH~4~SCN |

|---|---|---|

| Hydrogen entry efficiency | 80–90% | 10–20% |

| Activation energy (adsorption) | ↑ | ↓ |

特性

IUPAC Name |

azanium;thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.H3N/c2-1-3;/h3H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIFLUNRINLCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNS.H3N, [NH4]SCN, CH4N2S | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium thiocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_thiocyanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

463-56-9 (Parent) | |

| Record name | Ammonium thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3029653 | |

| Record name | Ammonium isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium thiocyanate is a colorless crystalline solid. It is soluble in water. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in chemical analysis, in photography, as a fertilizer, and for many other uses., Liquid; Pellets or Large Crystals, Colorless crystals; [CAMEO] | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiocyanic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Solid decomposes (USCG, 1999) | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Very sol in water and ethanol; sol in acetone; insol in chloroform., Highly sol in liquid ammonia and liquid sulfur dioxide, and mildly sol in acetonitrile, Freely sol in ethanol; sol in methanol, acetone; practically insol in CHCl3, ethyl acetate | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1.1 at 68 °F 1.1-1.15 at 20 °C (solution) (USCG, 1999), 1.3057 g/mL | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000715 [mmHg] | |

| Record name | Ammonium thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2068 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Thiocyanate is a potent inhibitor of iodide transport and is a competitive substrate for the thyroid peroxidase, but it does not appear to be concentrated in the thyroid. Blockage of the iodide trapping mechanism has a disruptive effect on the thyroid-pituitary axis, similar to iodine deficiency. The blood levels of T4 and T3 decrease, resulting in a compensatory increase in the secretion of TSH by the pituitary gland. The hypertrophy and hyperplasia of follicular cells following sustained exposure results in an increased thyroid weight and the development of goiter. /Thiocyanate/ | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Maximum limits of impurities: Residue after ignition 0.01%; Insoluble matter 0.005%; chloride (Cl) 0.005%., Maximum limits of trace impurities (in ppm): Heavy metals (as Pb) 5; Iron (Fe) 3. | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Deliquescent crystals, Colorless, hygroscopic crystals | |

CAS No. |

1762-95-4 | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1762-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001762954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYL9152Z1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

320 °F (USCG, 1999), 149.6 °C | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2461 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。